InS3-54-A18

概要

説明

inS3-54-A18: は、シグナル伝達および転写活性化因子3(STAT3)の強力な阻害剤です。 STAT1よりもSTAT3のDNAへの結合を選択的に阻害することで、著しい抗がん特性を示しています 。 この化合物は、アポトーシスを誘導し、癌細胞の遊走と浸潤を抑制する能力があるため、癌治療における可能性について広く研究されています .

科学的研究の応用

inS3-54-A18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.

Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell proliferation, migration, and invasion.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit constitutive activation of STAT3.

作用機序

inS3-54-A18は、STAT3のDNA結合活性を選択的に阻害することによって、その効果を発揮します。 STAT3のDNA結合ドメイン(DBD)に直接結合し、標的DNA配列との相互作用を妨げます。 この阻害は、STAT3標的遺伝子の転写を阻害し、細胞増殖、遊走、および浸潤の減少につながります 。 この化合物は、STAT3の活性化または二量体化には影響を与えないため、STAT3のDNA結合活性に対して非常に特異的です .

類似化合物の比較

類似化合物:

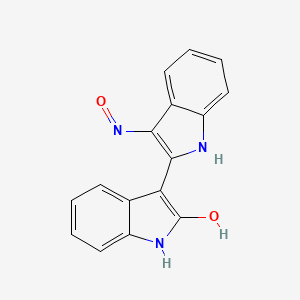

inS3-54: this compoundの初期のアナログであり、STAT3のDNA結合ドメインも標的とするが、オフターゲット効果がある.

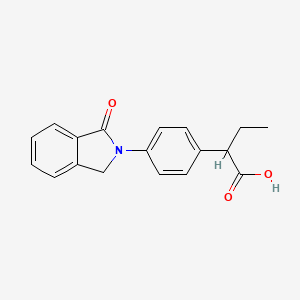

Stattic: STAT3のSH2ドメインを標的とする、よく知られたSTAT3阻害剤.

S3I-201: STAT3のSH2ドメインを標的とする別のSTAT3阻害剤であり、その抗がん特性について広く研究されている.

This compoundの独自性: this compoundは、STAT3のDNA結合ドメインに対する高い特異性により、オフターゲット効果を最小限に抑え、治療の可能性を高めています。 SH2ドメインを標的とする他のSTAT3阻害剤とは異なり、this compoundは、STAT3のDNA結合能力に直接干渉することで、STAT3活性を阻害するための新しいアプローチを提供します .

生化学分析

Biochemical Properties

inS3-54-A18 selectively inhibits the binding of STAT3 to DNA without affecting the activation and dimerization of STAT3 . It inhibits the expression of STAT3 downstream target genes and STAT3 binding to chromatin in situ .

Cellular Effects

This compound has been shown to induce apoptosis in, and reduce migration and invasion of, A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 cells . It effectively inhibits the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes .

Molecular Mechanism

This compound binds directly to the DNA-binding domain (DBD) of STAT3, inhibiting its DNA-binding activity both in vitro and in situ . This results in the inhibition of the expression of STAT3 downstream target genes .

準備方法

合成経路と反応条件: inS3-54-A18の合成には、コア構造の調製から始まり、特定の官能基の導入まで、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、特定の触媒や試薬を使用して高純度と高収率を達成する、高度な有機合成技術を用いて合成されていることが知られています .

工業生産方法: this compoundの工業生産は、一貫性と純度を確保するために、厳格な品質管理の下で行われます。 このプロセスには、最適化された反応条件を使用した大規模合成、それに続く結晶化やクロマトグラフィーなどの精製ステップが含まれます。 最終製品は、化学構造と純度を確認するために、厳密な試験にかけられます .

化学反応の分析

反応の種類: inS3-54-A18は、反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。 条件としては、通常、中程度の温度と、ジメチルスルホキシド(DMSO)などの溶媒の使用が挙げられます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬が、制御された条件下で使用されます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応ではハロゲン化誘導体が得られる場合があり、一方、酸化反応と還元反応では、化合物のさまざまな酸化または還元型が形成される可能性があります .

科学研究への応用

類似化合物との比較

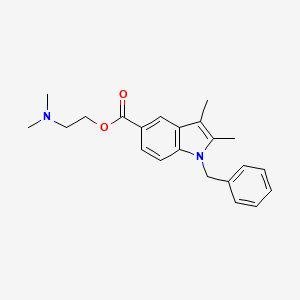

Uniqueness of this compound: this compound is unique due to its high specificity for the DNA-binding domain of STAT3, which minimizes off-target effects and enhances its therapeutic potential. Unlike other STAT3 inhibitors that target the SH2 domain, this compound provides a novel approach to inhibiting STAT3 activity by directly interfering with its DNA-binding capability .

特性

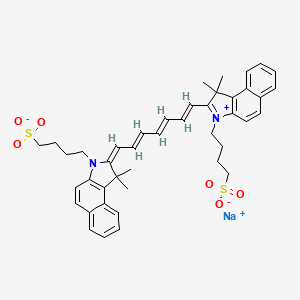

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHWQIPPIXOVRK-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。